molecular formula C12H24N2O2 B1376409 tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate CAS No. 1270369-63-5

tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate

Cat. No.: B1376409
CAS No.: 1270369-63-5
M. Wt: 228.33 g/mol
InChI Key: YMJKXSPQOOJCBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate typically involves the reaction of 2-amino-2-cyclopentylethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc2O .

Industrial Production Methods: In industrial settings, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of contamination and increases the efficiency of the process .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate is used as a protecting group for amines. It allows for selective reactions to occur on other functional groups without interference from the amine .

Biology and Medicine: The compound is used in the synthesis of peptides and other biologically active molecules. Its stability and ease of removal make it ideal for use in multi-step synthesis processes .

Industry: In the pharmaceutical industry, this compound is used in the production of various drugs and active pharmaceutical ingredients (APIs). Its use as a protecting group helps in the synthesis of complex molecules with high purity .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate primarily involves its role as a protecting group. The Boc group protects the amine from unwanted reactions during synthesis. When the Boc group is removed, the free amine can then participate in further reactions to form the desired product .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-10(13)9-6-4-5-7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJKXSPQOOJCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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